

Technical Guide: Ald-CH₂-PEG₃-CH₂-Boc in Targeted Protein Degradation

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Compound of Interest

Compound Name: Ald-CH₂-PEG₃-CH₂-Boc

Cat. No.: B605283

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, **Ald-CH₂-PEG₃-CH₂-Boc**, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its suppliers, chemical properties, and its application in the synthesis and experimental evaluation of PROTACs, with a specific focus on the targeted degradation of SGK3 kinase.

Supplier and Chemical Information

Ald-CH₂-PEG₃-CH₂-Boc is a heterobifunctional linker containing an aldehyde group for conjugation and a Boc-protected amine. Its PEG₃ spacer enhances solubility and provides appropriate length for the formation of a ternary complex between the target protein and an E3 ligase.

Supplier	Catalog Number
Amsbio	AMS.T14158-100-MG
BOC Sciences	2100306-54-3
MedchemExpress	HY-130770

Chemical Properties	Value
Chemical Name	tert-butyl (2-(2-(2-formylethoxy)ethoxy)ethyl)carbamate
CAS Number	2100306-54-3[1]
Molecular Formula	C ₁₄ H ₂₇ NO ₆
Molecular Weight	305.37 g/mol
Appearance	Solid or oil
Purity	Typically ≥95%
Storage Conditions	Store at -20°C, protect from moisture

Application in PROTAC Synthesis: The Case of SGK3-PROTAC1

Ald-CH₂-PEG₃-CH₂-Boc serves as a crucial linker in the synthesis of SGK3-PROTAC1, a molecule designed to induce the degradation of the SGK3 kinase.[2][3] SGK3 is implicated in resistance to PI3K and Akt inhibitors in certain cancers. The synthesis involves the conjugation of an SGK3 inhibitor and a ligand for an E3 ubiquitin ligase via the **Ald-CH₂-PEG₃-CH₂-Boc** linker.

Experimental Protocols

The following are detailed methodologies for key experiments involving a PROTAC synthesized using **Ald-CH₂-PEG₃-CH₂-Boc**, such as SGK3-PROTAC1.

Cell Culture and Lysis for Immunoblotting

This protocol is adapted for HEK293 cells to assess protein degradation.

- Cell Culture:
 - Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.[\[4\]](#)
- Passage cells upon reaching 80-90% confluency.[\[4\]](#)
- Cell Lysis:
 - Seed HEK293 cells in 6-well plates and grow to desired confluency.
 - Treat cells with the desired concentrations of SGK3-PROTAC1 or vehicle control (e.g., DMSO) for specified time points (e.g., 2, 8, 24 hours).
 - Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[\[5\]](#)
 - Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[\[6\]](#)
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[\[5\]](#)
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.[\[5\]](#)
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[\[5\]](#)
 - Collect the supernatant containing the soluble protein fraction and determine the protein concentration using a BCA assay.
 - Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

Immunoblotting for SGK3 Degradation

- SDS-PAGE and Transfer:
 - Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Antibody Incubation and Detection:
 - Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for SGK3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β -actin) should also be used.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify band intensities to determine the percentage of SGK3 degradation relative to the vehicle control.

Cell Proliferation Assay

This protocol is designed to assess the effect of SGK3 degradation on the proliferation of cancer cell lines, such as ZR-75-1, particularly in combination with other inhibitors like GDC-0941 (a PI3K inhibitor).[7]

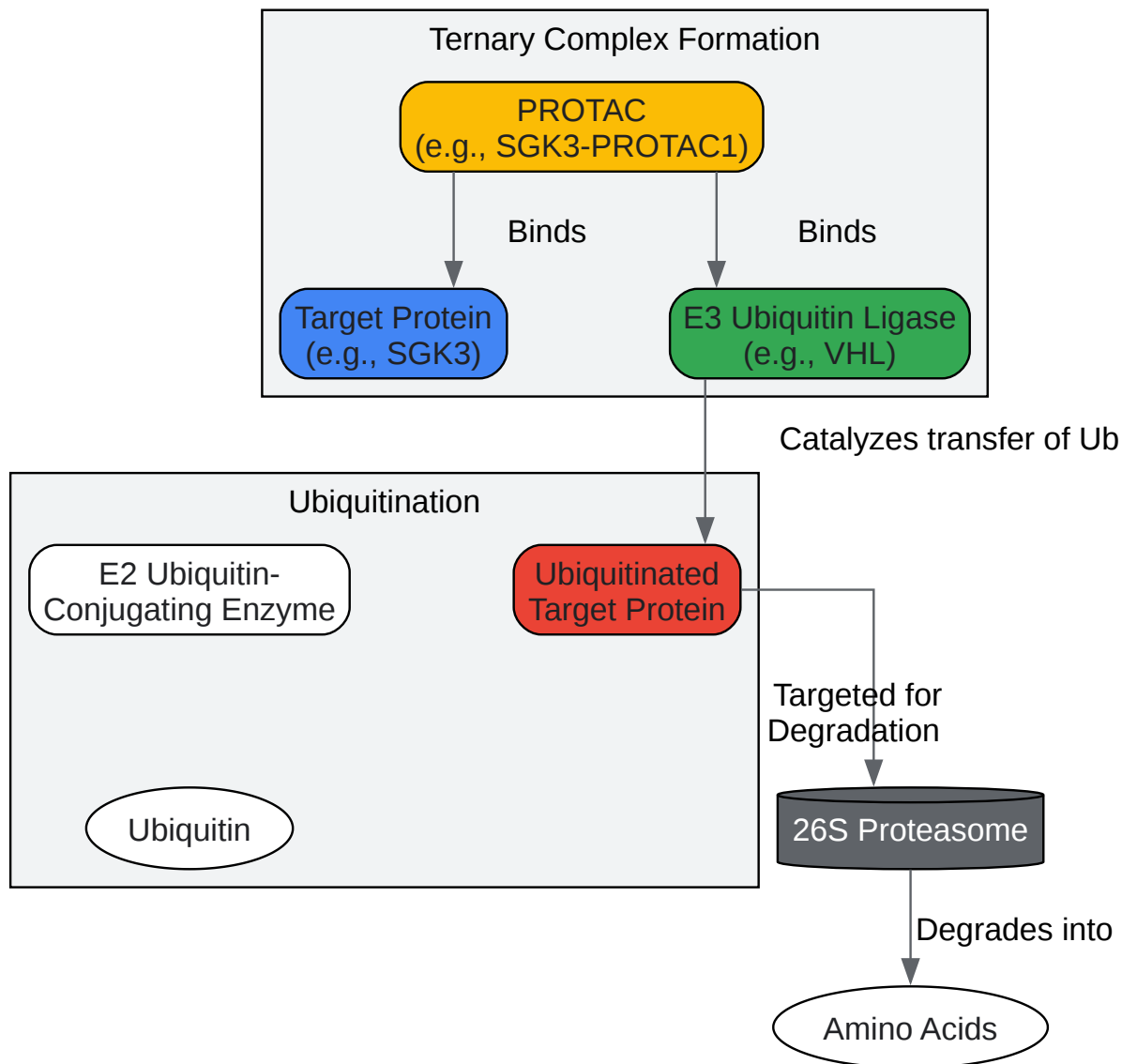
- Cell Seeding and Treatment:
 - Seed ZR-75-1 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
 - Allow the cells to adhere overnight.
 - Treat the cells with serial dilutions of SGK3-PROTAC1, GDC-0941, or a combination of both. Include a vehicle control (DMSO).
- Proliferation Measurement (e.g., using MTT or CellTiter-Glo):

- Incubate the cells for a specified period (e.g., 72 hours).
- For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[8]
- Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- For a CellTiter-Glo assay, add the reagent to the wells, incubate, and measure luminescence.
- Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Signaling Pathways and Mechanisms

PROTAC-Mediated Protein Degradation

The core mechanism of action for a PROTAC synthesized with **Ald-CH₂-PEG3-CH₂-Boc** is to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[9][10][11]

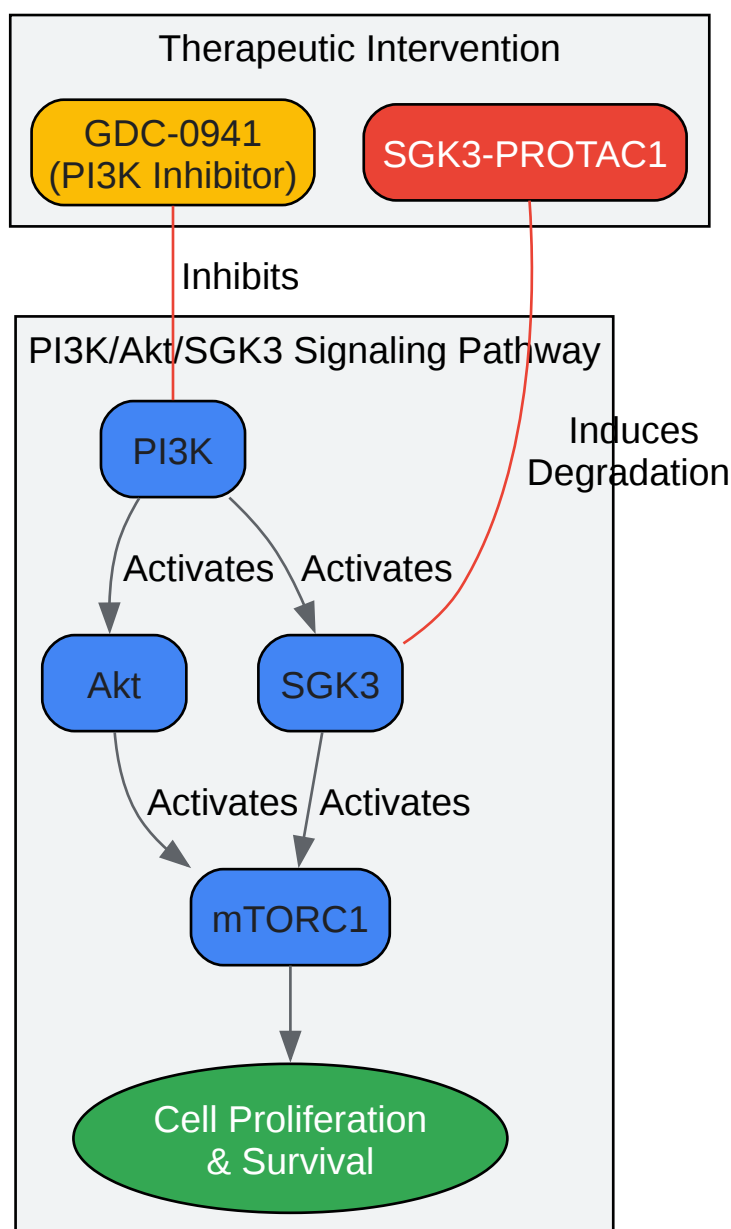


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Caption: PROTAC-mediated protein degradation workflow.

SGK3 Signaling Pathway and PROTAC Intervention

SGK3 is a downstream effector in the PI3K/Akt signaling pathway. Its degradation by SGK3-PROTAC1 can restore sensitivity to PI3K/Akt inhibitors in resistant cancer cells.



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